

2,5-Dichlorobenzoyl Chloride: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichlorobenzoyl chloride

Cat. No.: B1294631

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **2,5-Dichlorobenzoyl chloride** is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of a wide array of functional molecules. Its distinct substitution pattern on the benzene ring imparts unique properties to its derivatives, making it a valuable tool in the fields of medicinal chemistry, agrochemicals, and material science. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of **2,5-dichlorobenzoyl chloride**, with a focus on detailed experimental protocols and the biological mechanisms of its derivatives.

Chemical and Physical Properties

2,5-Dichlorobenzoyl chloride is a colorless to pale yellow liquid or solid with a pungent odor. [1] It is characterized by the presence of a reactive acyl chloride group and two chlorine atoms on the aromatic ring. These features make it an excellent electrophile for various nucleophilic substitution reactions.

Property	Value	Reference
CAS Number	2905-61-5	[2][3]
Molecular Formula	C ₇ H ₃ Cl ₃ O	[2][3]
Molecular Weight	209.46 g/mol	[3]
Melting Point	30 °C	
Boiling Point	95 °C at 1 mmHg	
Appearance	White or Colorless to Light orange to Yellow powder to lump to clear liquid	[4]
Purity	>98.0% (GC)	[4]

Synthesis of 2,5-Dichlorobenzoyl Chloride

The most common laboratory-scale synthesis of **2,5-dichlorobenzoyl chloride** involves the chlorination of 2,5-dichlorobenzoic acid. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis from 2,5-Dichlorobenzoic Acid using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of benzoyl chlorides.[5][6]

Materials:

- 2,5-Dichlorobenzoic acid
- Thionyl chloride (SOCl₂)
- Toluene (anhydrous)
- Dimethylformamide (DMF, catalytic amount)
- Round-bottom flask equipped with a reflux condenser and a gas outlet to a trap

- Heating mantle
- Rotary evaporator

Procedure:

- In a dry round-bottom flask, suspend 2,5-dichlorobenzoic acid (1.0 eq) in anhydrous toluene (approx. 2-3 mL per gram of acid).
- Add a catalytic amount of DMF (1-2 drops).
- Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature with stirring.
- Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C). Gas evolution (SO₂ and HCl) will be observed. Maintain the reflux for 2-4 hours, or until the gas evolution ceases and the reaction mixture becomes a clear solution.
- Allow the reaction mixture to cool to room temperature.
- Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
- The crude **2,5-dichlorobenzoyl chloride** can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Key Reactions and Applications

2,5-Dichlorobenzoyl chloride is a versatile building block primarily used as an acylating agent to introduce the 2,5-dichlorobenzoyl moiety into various molecules.^[1] Its key reactions include the formation of esters, amides, and Friedel-Crafts acylation products.

Esterification

2,5-Dichlorobenzoyl chloride readily reacts with alcohols to form the corresponding esters. These esters can serve as intermediates in the synthesis of more complex molecules. A prominent example is the synthesis of methyl 2,5-dichlorobenzoate, which is used in the preparation of various pharmaceuticals and agrochemicals.^{[7][8]}

This protocol is adapted from the synthesis of methyl 2,5-dichlorobenzoate from 2,5-dichlorobenzoic acid, where the initial step would be the formation of the acyl chloride in situ or in a separate step as described above.^{[7][9]}

Materials:

- **2,5-Dichlorobenzoyl chloride**
- Methanol (anhydrous)
- Pyridine or triethylamine (as a base)
- Dichloromethane (anhydrous)
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve **2,5-dichlorobenzoyl chloride** (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a solution of anhydrous methanol (1.1 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, wash the mixture with water, 1M HCl, and saturated sodium bicarbonate solution in a separatory funnel.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,5-dichlorobenzoate.

- The product can be further purified by recrystallization from ethanol.[7]

Amide Formation

The reaction of **2,5-dichlorobenzoyl chloride** with primary or secondary amines is a facile method for the synthesis of N-substituted 2,5-dichlorobenzamides. These amides are of significant interest in medicinal chemistry due to their diverse biological activities.[10][11]

This is a general procedure for the acylation of an amine with a benzoyl chloride.

Materials:

- **2,5-Dichlorobenzoyl chloride**
- Aryl amine (e.g., aniline)
- Triethylamine or pyridine
- Dichloromethane (anhydrous)
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve the aryl amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a solution of **2,5-dichlorobenzoyl chloride** (1.0 eq) in anhydrous dichloromethane.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by TLC.

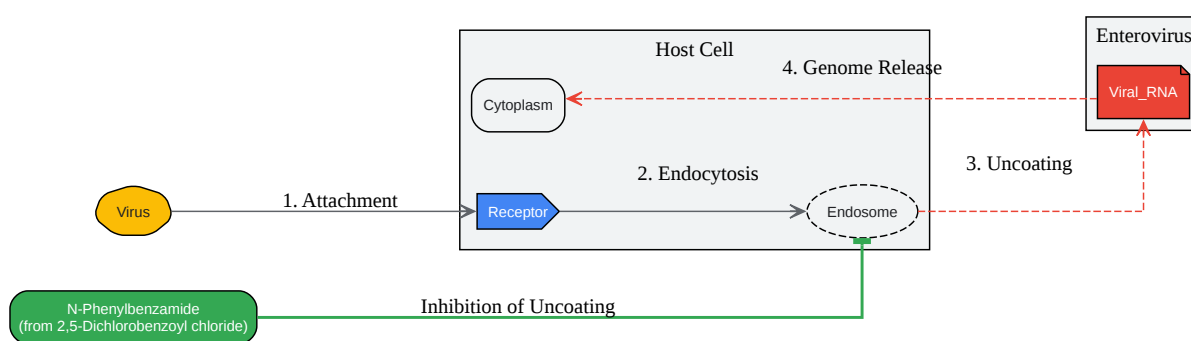
- Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Agrochemicals

Derivatives of **2,5-dichlorobenzoyl chloride** have shown a wide range of biological activities, making them valuable scaffolds in drug discovery and the development of new agrochemicals.

Antiviral Agents

N-phenylbenzamide derivatives, which can be synthesized from **2,5-dichlorobenzoyl chloride**, have been identified as potent inhibitors of enteroviruses, such as Coxsackievirus A9 (CVA9) and Enterovirus 71 (EV71).^{[7][9][12]} These compounds act as capsid binders, stabilizing the viral capsid and preventing the uncoating process necessary for the release of the viral genome into the host cell.^[7]

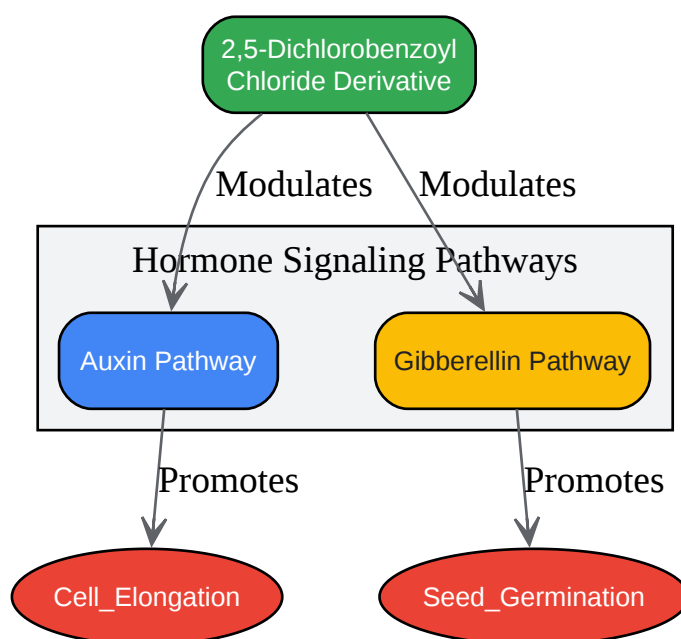


[Click to download full resolution via product page](#)

Caption: Mechanism of action of N-phenylbenzamide antiviral agents.

Plant Growth Regulators

2,5-Dichlorobenzoyl chloride and its derivatives have been investigated as plant growth regulators.[13][14] These compounds can influence various physiological processes in plants, such as seed germination and seedling growth.[13] The exact signaling pathways are complex and can involve interactions with plant hormones like auxins and gibberellins.[10][15]



[Click to download full resolution via product page](#)

Caption: Modulation of plant hormone signaling by **2,5-dichlorobenzoyl chloride** derivatives.

Kinase Inhibitors

The benzamide scaffold is a common feature in many kinase inhibitors. While specific examples directly using the 2,5-dichloro substitution pattern are less common in the provided search results, the general applicability of benzoyl chlorides in synthesizing such inhibitors is well-established. For instance, derivatives of dichloropyridine, a related heterocyclic structure, have been used to synthesize potent inhibitors of the p38 MAPK signaling pathway, which is involved in inflammatory responses.[6] This suggests the potential for **2,5-dichlorobenzoyl chloride** derivatives to be explored as inhibitors of various kinases, such as GSK-3 or LRRK2, which are implicated in neurodegenerative diseases.[16][17]

Conclusion

2,5-Dichlorobenzoyl chloride is a valuable and versatile building block in organic synthesis. Its reactivity as an acylating agent allows for the straightforward synthesis of a variety of esters and amides. The resulting derivatives have demonstrated significant potential in the development of new pharmaceuticals, particularly antiviral agents, and in the field of agrochemicals as plant growth regulators. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of this important chemical intermediate.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken when handling all chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 MAPK | MAPK Family | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Plant growth promotion by the interaction of a novel synthetic small molecule with GA-DELLA function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,5-Dichlorobenzoyl chloride | C₇H₃Cl₂O | CID 17945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. eagri.org [eagri.org]
- 14. fiveable.me [fiveable.me]
- 15. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 16. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,5-Dichlorobenzoyl Chloride: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294631#2-5-dichlorobenzoyl-chloride-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com